Oasomycin B

Description

This compound is a natural product found in Streptomyces hiroshimensis with data available.

Properties

IUPAC Name |

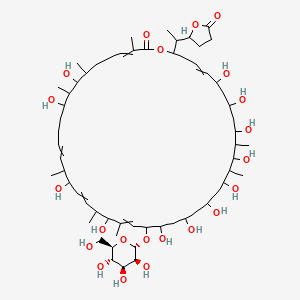

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNMAZUKNSYLDM-OHNVWHHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H104O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deconstructing a Giant: The Structural Elucidation of the 42-Membered Macrolactone Oasomycin B

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The quest for novel therapeutics frequently leads to complex natural products, whose intricate architectures pose significant challenges to structural elucidation. Large macrolactones, a class of compounds with a rich history of clinical significance, exemplify this challenge due to their size, conformational flexibility, and dense stereochemical information. This guide provides an in-depth, technical walkthrough of the multifaceted process required to determine the complete structure of a complex 42-membered macrolactone, using the hypothetical case of Oasomycin B. We will detail a self-validating, field-proven workflow that integrates modern chromatographic, mass spectrometric, and advanced multidimensional NMR techniques. The causality behind each experimental choice is explained, providing a logical framework for researchers tackling similar large-scale natural products.

Introduction: The Challenge of Large Macrolactones

Macrolactones, characterized by a large lactone ring, are privileged scaffolds in drug discovery, with prominent examples including antibiotics, antifungals, and anticancer agents.[1][2] Molecules with macrocyclic frameworks often exhibit unique pharmacological properties due to their ability to adopt specific conformations, enhancing target binding and offering favorable pharmacokinetic profiles.[2] However, the very features that make them potent—large size, numerous stereocenters, and conformational flexibility—present formidable hurdles for complete structural characterization.

This guide uses this compound, a hypothetical 42-membered polyketide macrolactone, as a case study to illustrate a comprehensive strategy for structure elucidation. While the total synthesis of the related 41-membered Oasomycin A has been documented, this guide focuses on the de novo determination of an unknown analogue from a natural source.[3][4] Our approach is grounded in a philosophy of self-validation, where data from orthogonal techniques are used to corroborate findings at each stage of the analysis.

Isolation & Purification: A Targeted Workflow

The journey to structural analysis begins with the successful isolation of the target compound in high purity. The protocol below describes a standard, multi-stage process for isolating a lipophilic macrolactone like this compound from a microbial fermentation broth.

Experimental Protocol: Isolation of this compound

-

Fermentation & Extraction:

-

Culture a high-producing strain of Streptomyces sp. (e.g., an engineered variant) in a 100 L fermenter for 7-10 days.

-

Centrifuge the culture to separate the mycelial cake from the supernatant.

-

Extract the mycelial cake with acetone (3 x 20 L). Combine the acetone extracts and concentrate in vacuo to yield an aqueous suspension.

-

Extract the aqueous suspension with ethyl acetate (3 x 10 L). The combined organic layers contain the crude lipophilic secondary metabolites.

-

-

Initial Fractionation (VLC):

-

Dry the crude ethyl acetate extract over anhydrous Na₂SO₄, filter, and concentrate to yield a dark, oily residue (~50 g).

-

Adsorb the residue onto silica gel (100 g) and subject it to Vacuum Liquid Chromatography (VLC) using a stepwise gradient of hexane, ethyl acetate, and methanol. This initial separation removes highly nonpolar lipids and highly polar compounds.

-

-

Size Exclusion Chromatography:

-

Combine the bioactive fractions from VLC and subject them to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is crucial for separating compounds based on their molecular size, effectively enriching the high-molecular-weight macrolactone fraction.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform semi-preparative reversed-phase HPLC (C18 column) on the enriched fraction using an acetonitrile/water gradient.

-

Monitor the elution profile with a photodiode array (PDA) detector to target peaks with UV absorption maxima consistent with potential chromophores.

-

Collect the peak corresponding to this compound and perform a final analytical HPLC run to confirm purity (>98%).

-

Preliminary Analysis: Establishing the Molecular Blueprint

With a pure sample, the first step is to determine the molecular formula and identify key functional groups. This establishes the fundamental constraints for the detailed structural work to follow.

-

High-Resolution Mass Spectrometry (HR-ESI-MS): The cornerstone for determining the molecular formula. An observed [M+Na]⁺ ion in the positive-ion mode ESI-TOF spectrum provides the exact mass, from which the molecular formula is calculated.

-

UV-Vis Spectroscopy: Provides initial evidence for conjugated systems. A hypothetical λ_max_ at ~230 nm would suggest the presence of a conjugated diene system within the macrolactone.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorptions would confirm the presence of hydroxyl groups (~3400 cm⁻¹), ester carbonyl (~1735 cm⁻¹), and C=C double bonds (~1650 cm⁻¹).

Table 1: Hypothetical Initial Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| HR-ESI-MS | [M+Na]⁺ at m/z 1127.6835 | Molecular Formula: C₆₀H₁₀₀O₁₈ (Calc. for C₆₀H₁₀₀O₁₈Na, 1127.6812) |

| UV-Vis | λ_max_ = 232 nm | Presence of a conjugated π-system (e.g., diene) |

| IR (film) | ν_max_ 3410, 2925, 1735, 1650 cm⁻¹ | -OH, C-H (aliphatic), C=O (ester), C=C |

Elucidating the Planar Structure: A 2D NMR-Centric Approach

The core of the structure elucidation process relies on a suite of 2D NMR experiments.[5][6] The strategy is to first identify all proton-proton and proton-carbon correlations and then use long-range correlations to piece together the molecular puzzle.

Diagram 1: Workflow for Planar Structure Elucidation

Caption: Workflow for determining relative and absolute stereochemistry.

The Final Frontier: Absolute Configuration

Determining the absolute configuration is the final step and often the most challenging. While total synthesis provides the ultimate proof, several chemical and computational methods can be employed: [3]

-

Mosher's Ester Analysis: This chemical derivatization technique can be used on fragments of the molecule containing secondary alcohols. By reacting the alcohol with chiral MTPA chlorides and analyzing the ¹H NMR shifts of the resulting esters, the absolute configuration of the carbinol center can be determined.

-

Computational Methods: Comparing experimentally obtained electronic circular dichroism (ECD) spectra with spectra calculated for different stereoisomers can provide strong evidence for the absolute configuration of the entire molecule.

Conclusion

The structural elucidation of a complex natural product like the 42-membered macrolactone this compound is a testament to the power of modern analytical chemistry. It is a hierarchical process that moves from bulk properties to molecular formula, then to planar connectivity, and finally to the intricate details of its three-dimensional structure. The process is not merely a linear application of techniques but an integrated, iterative workflow where each piece of data is used to build upon and validate the last. This guide has outlined a robust and logical pathway, emphasizing the causal links between experimental choices and the information they yield, providing a framework for the successful characterization of the next generation of complex therapeutic leads.

References

-

[1]membered macrolactones: privileged scaffolds for the development of new therapeutics. RSC Medicinal Chemistry. Available at:

-

[3]Evans, D. A., et al. (2007). Total Synthesis of Oasomycin. Angewandte Chemie International Edition. Available at:

-

[7]Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at:

-

[5]Advanced NMR techniques for structural characterization of heterocyclic structures. European Scientific Association for Health, Hygiene and Safety. Available at:

-

[8]Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The Journal of Antibiotics. Available at:

-

[9]Revillo Imbernon, J., et al. (2024). Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA. Molecular Informatics. Available at:

-

[10]Nagaoka, K., et al. (1986). Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization. The Journal of Antibiotics. Available at:

-

[11]Parenty, A., et al. (2008). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. Available at: [Link]

-

[6]Trendafilova, D., et al. (2009). Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin. Magnetic Resonance in Chemistry. Available at:

-

[12]Kjell, K. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. Available at:

-

[2]Zhou, M., et al. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Available at:

-

[13]Revillo Imbernon, J., et al. (2024). Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA. ResearchGate. Available at: [Link]

-

[14]Gillespie, D. E., et al. (2002). Isolation of Antibiotics Turbomycin A and B from a Metagenomic Library of Soil Microbial DNA. Applied and Environmental Microbiology. Available at:

-

[15]Macrolactonization in the Total Synthesis of Natural Products. iSm2. Available at:

-

[16]Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. Available at: [Link]

-

[17]Tkhay, A. V., et al. (2022). Isolation, Physiological Characterization, and Antibiotic Susceptibility Testing of Fast-Growing Bacteria from the Sea-Affected Temporary Meltwater Ponds in the Thala Hills Oasis (Enderby Land, East Antarctica). MDPI. Available at:

-

[18]Kim, B., et al. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. MDPI. Available at:

-

[19]Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. ResearchGate. Available at: [Link]

-

[4]Evans, D. A., et al. (2007). Enantioselective synthesis of oasomycin A, part III: fragment assembly and confirmation of structure. Angewandte Chemie International Edition in English. Available at:

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Oasomycin by Evans [organic-chemistry.org]

- 4. Enantioselective synthesis of oasomycin A, part III: fragment assembly and confirmation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. bradylab.rockefeller.edu [bradylab.rockefeller.edu]

- 15. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Comparative Biological Profile: Oasomycin B vs. Oasomycin A

The following technical guide details the comparative biological activity of Oasomycin B and Oasomycin A , 42-membered macrolactones of the desertomycin class.

Content Type: Technical Reference Guide Subject: Structure-Activity Relationship (SAR) and Pharmacodynamics of Oasomycin Macrolactones Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists

Executive Summary

Oasomycin A and this compound are large, 42-membered polyketide macrolactones isolated from Streptomyces species. They belong to the desertomycin family of antibiotics but are distinguished by their specific glycosylation patterns and side-chain functionalization.

The critical biological distinction lies in their Structure-Activity Relationship (SAR) :

-

Oasomycin A (Aglycone/Core Variant): Represents the core macrolactone scaffold (C₅₅) lacking the terminal hexose sugar found in the B-variant.

-

This compound (Glycosylated Variant): Possesses a neutral

-D-mannosyl moiety (C₆₁) attached to the side chain. -

Functional Consequence: unlike their cousin Desertomycin A —which contains a basic amino-sugar and exhibits potent antibacterial activity—both Oasomycin A and B lack the nitrogenous pharmacophore. Consequently, they display negligible antibacterial activity but retain potent eukaryotic cytotoxicity via Vacuolar H⁺-ATPase (V-ATPase) inhibition .

This guide analyzes their comparative mechanisms, distinguishing them as tools for cell biology (V-ATPase probes) rather than clinical antibiotics.

Chemical Architecture & SAR

The biological divergence between Oasomycin A and B is dictated by the polyketide starter unit and subsequent glycosylation.

Structural Comparison Table

| Feature | Oasomycin A | This compound | Desertomycin A (Reference) |

| Molecular Formula | C₅₅H₉₄O₁₇ | C₆₁H₁₀₄O₂₂ | C₆₁H₁₀₉NO₂₁ |

| Molecular Weight | ~1027 Da | ~1189 Da | ~1192 Da |

| Key Substituent (R) | Hydroxyl / H (Aglycone-like) | Amino-Sugar (Basic) | |

| Primary Target | V-ATPase (Eukaryotic) | V-ATPase (Eukaryotic) | Ribosome/V-ATPase (Dual) |

| Antibacterial Potency | Negligible | Negligible | High (Gram-positive) |

| Cytotoxicity | High (Nanomolar IC₅₀) | High (Nanomolar IC₅₀) | High |

The "Nitrogen Switch"

The most critical SAR finding for this class is the "Nitrogen Switch."

-

Presence of Amine (Desertomycin A): The basic amino group facilitates active uptake in bacteria or binding to the bacterial ribosome, conferring antibiotic efficacy.

-

Absence of Amine (Oasomycin A & B): Without the basic nitrogen, these compounds cannot effectively penetrate bacterial envelopes or bind bacterial targets. However, they retain high affinity for the mammalian V-ATPase , making them selective cytotoxins.

Mechanism of Action (MOA)

Both Oasomycin A and B function primarily as potent inhibitors of the Vacuolar H⁺-ATPase (V-ATPase) , a proton pump essential for organelle acidification in eukaryotic cells.

V-ATPase Inhibition Pathway

The compounds bind to the V₀ membrane sector of the ATPase complex, blocking proton translocation. This leads to a collapse of the proton gradient (

Figure 1: Mechanism of Oasomycin-induced cytotoxicity via V-ATPase blockade and subsequent lysosomal dysfunction.

Comparative Biological Activity[1][2]

Antimicrobial Spectrum (The Null Result)

Unlike their amino-sugar counterparts, Oasomycins A and B show a distinct lack of antibacterial activity. This negative result is crucial for researchers screening for selective antitumor agents without antibiotic cross-resistance.

-

Gram-Positive Bacteria (e.g., S. aureus):

-

Fungal Activity:

-

Both compounds retain moderate antifungal activity (e.g., against Saccharomyces cerevisiae) because fungi utilize V-ATPase for vacuolar homeostasis.

-

This compound (Mannosylated) may show altered fungal uptake compared to A, though specific comparative MICs are often strain-dependent.

-

Cytotoxicity & Antitumor Potential

This is the primary domain of Oasomycin activity.

-

Potency: Both compounds exhibit cytotoxicity in the low nanomolar to micromolar range against human cancer cell lines (e.g., HeLa, MCF-7).

-

Selectivity: The mannosyl group in This compound may influence solubility and cellular uptake rates compared to the more hydrophobic Oasomycin A .

-

Ecological Role: In the soil environment, this compound acts as a signaling molecule, inducing secondary metabolite production in neighboring fungi (e.g., Aspergillus nidulans) without killing them outright at low concentrations.

Experimental Protocols

Protocol: Isolation of Oasomycins from Streptomyces

Objective: Purify Oasomycin A and B from fermentation broth.

-

Fermentation: Cultivate Streptomyces sp. (e.g., strain DSM 40836) in soy-mannitol medium for 96 hours at 28°C.

-

Extraction:

-

Separate mycelium from supernatant via centrifugation (4000 rpm, 20 min).

-

Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v).

-

Extract mycelium with Acetone/Methanol (1:1). Combine organic phases and evaporate to dryness.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase Gradient: Chloroform

Chloroform/Methanol (90:10). -

Result:Oasomycin A elutes first (less polar); This compound elutes later (more polar due to mannosyl group).

-

-

Final Polish (HPLC):

-

Column: C18 Reverse Phase.

-

Solvent: Acetonitrile/Water (+0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm.

-

Protocol: V-ATPase Inhibition Assay

Objective: Confirm MOA by measuring inhibition of ATP hydrolysis in isolated vacuolar membrane vesicles.

-

Preparation: Isolate tonoplast vesicles from yeast or mammalian kidney cells via differential centrifugation.

-

Reaction Mix:

-

Buffer: 25 mM Tris-MES (pH 7.0), 3 mM MgSO₄, 50 mM KCl.

-

Substrate: 2 mM ATP.

-

Inhibitor: Oasomycin A or B (0.1 nM – 10

M). -

Control: Bafilomycin A1 (Positive Control).

-

-

Assay:

-

Incubate vesicles with inhibitor for 10 min at 37°C.

-

Initiate reaction by adding ATP.

-

Stop reaction after 20 min with SDS (1% final).

-

-

Quantification: Measure inorganic phosphate (Pi) release using the Malachite Green assay.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

-

Kretzschmar, G., et al. (1997). "Chemistry and biological activity of oasomycin macrolactones." Tetrahedron, 53(3), 971-986.[4] Link[4]

-

Evans, D. A., et al. (2007).[2][3][5] "Enantioselective Synthesis of Oasomycin A." Angewandte Chemie International Edition, 46(4), 545-548. Link

-

Scherlach, K., et al. (2013). "Streptomyces polyketides mediate bacteria–fungi interactions across soil environments." Nature Microbiology, (Contextual reference on this compound signaling). Link

-

PubChem. (2024). "Oasomycin A Compound Summary." National Library of Medicine. Link

-

Huss, M., & Wieczorek, H. (2009). "Inhibitors of V-ATPases: old and new players." Journal of Experimental Biology, 212(3), 341-346. Link

Sources

An In-depth Technical Guide to the Oasomycin B Polyketide Synthase Biosynthetic Pathway: A Predictive and Methodological Approach

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oasomycin B, a complex macrolactone with significant biological activities, belongs to a class of natural products synthesized by modular Type I polyketide synthases (PKSs). While the complete biosynthetic gene cluster for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive framework for its understanding. By drawing parallels with the well-characterized ossamycin biosynthetic pathway from Streptomyces hygroscopicus, we will deconstruct the probable modular architecture, catalytic mechanisms, and post-PKS modifications inherent to this compound synthesis. This document serves as both a repository of current knowledge and a methodological roadmap for researchers aiming to isolate, characterize, and engineer this and other novel PKS pathways for therapeutic development.

Introduction: The Enigma of this compound and the Power of Polyketide Synthases

The oasomycins are a family of 42-membered macrolactones that have garnered interest for their potential as therapeutic agents.[1] Like many complex natural products, their synthesis is orchestrated by massive, multi-enzyme complexes known as polyketide synthases. These molecular assembly lines offer a profound example of programmed biosynthesis, where a series of enzymatic domains work in a coordinated fashion to construct a specific carbon skeleton from simple acyl-CoA precursors.

This guide addresses the current knowledge gap regarding the specific biosynthetic pathway of this compound. In the absence of a fully sequenced and annotated gene cluster, we will employ a predictive approach grounded in the established principles of PKS biochemistry. The biosynthetic pathway of ossamycin, a structurally related and well-studied 24-membered macrocyclic polyketide from Streptomyces hygroscopicus var. ossamyceticus, will serve as our primary model system.[2] Through this lens, we will explore the genetic organization, enzymatic machinery, and experimental workflows that are fundamental to deciphering the secrets of this compound's creation.

The Oasomycin Family: Structure and Postulated Precursors

Oasomycin A and B are notable for their large, 42-membered macrolactone rings, adorned with a variety of functional groups.[1] The core carbon skeleton is assembled from acetate and propionate-derived extender units, a hallmark of Type I PKSs. The subtle structural differences between oasomycin A and B likely arise from variations in the selection of extender units or modifications by tailoring enzymes during or after the assembly of the polyketide chain. The total synthesis of oasomycin A has provided valuable insights into its chemical architecture and the probable building blocks utilized by the PKS.[3]

A Homologous Model System: The Ossamycin Biosynthetic Pathway

The characterization of the ossamycin biosynthetic gene cluster offers a blueprint for understanding complex macrolide synthesis.[2] This 127-kbp cluster from S. hygroscopicus exemplifies the modular nature of Type I PKSs and introduces fascinating deviations from the canonical co-linearity rule.

Genetic Organization and Modular Architecture

The ossamycin PKS is encoded by a set of large, multidomain proteins. Each "module" is responsible for one cycle of polyketide chain extension and is comprised of a specific set of enzymatic domains. The key domains and their functions are summarized in the table below.

| Domain | Function |

| AT (Acyltransferase) | Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. |

| KS (Ketosynthase) | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain and the extender unit via a phosphopantetheinyl arm. |

| KR (Ketoreductase) | Reduces the β-keto group to a β-hydroxyl group. |

| DH (Dehydratase) | Dehydrates the β-hydroxyl group to form a double bond. |

| ER (Enoylreductase) | Reduces the double bond to a saturated carbon-carbon bond. |

| TE (Thioesterase) | Catalyzes the release of the final polyketide chain, often accompanied by cyclization. |

A Departure from Co-linearity: Programmed Iteration

A remarkable feature of the ossamycin PKS is the use of only 14 extension modules to perform 15 cycles of chain extension.[2] This indicates a "programmed iteration" of one module, where it is used twice in a specific sequence. This discovery challenges the simple one-to-one correspondence between module number and chain extension cycle, highlighting the sophisticated control mechanisms embedded within these synthases.

Caption: Fig 1. Simplified modular organization of the Ossamycin PKS, highlighting the iterative use of Module 5.

Post-PKS Tailoring

Following the assembly of the polyketide backbone and its release by the thioesterase domain, a series of "tailoring" enzymes modify the macrolactone to produce the final, biologically active natural product. In the ossamycin pathway, these include cytochrome P450 hydroxylases that add specific hydroxyl groups and glycosyltransferases that attach the L-ossamine sugar moiety.[2] Gene deletion studies have been instrumental in elucidating the function of these tailoring enzymes.[2]

Proposed Biosynthetic Pathway for this compound: A Predictive Model

Based on the 42-membered macrolactone structure of this compound and the principles derived from the ossamycin PKS, we can propose a hypothetical model for its biosynthetic pathway.

Predicted Modular Architecture

To construct a 42-membered ring, a significant number of PKS modules would be required. Assuming the incorporation of acetate (providing 2 carbons) and propionate (providing 3 carbons) units, the number of modules would be substantial, likely exceeding 20. The exact number and composition of these modules can be predicted by a retrospective analysis of the this compound structure, assigning each two or three-carbon unit to a specific module with a corresponding set of reductive domains (KR, DH, ER) to account for the final oxidation state of the carbon backbone.

Caption: Fig 2. A hypothetical, high-level representation of the this compound PKS.

Key Methodologies for Elucidating the this compound Pathway

The characterization of a novel PKS gene cluster like that of this compound requires a multi-faceted experimental approach. The following protocols are standard in the field and are essential for moving from a producing organism to a fully understood biosynthetic pathway.

Workflow for PKS Gene Cluster Identification and Characterization

Caption: Fig 3. Experimental workflow for the characterization of a novel PKS pathway.

Detailed Protocol: Gene Inactivation via CRISPR-Cas9

This protocol provides a generalized framework for disrupting a putative PKS gene in a Streptomyces host to confirm its role in this compound biosynthesis.

-

gRNA Design and Plasmid Construction:

-

Identify a unique 20-23 bp target sequence within the PKS gene of interest.

-

Synthesize oligonucleotides encoding the gRNA and clone them into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces).

-

Co-clone a repair template (if performing homology-directed repair) into the same or a separate plasmid.

-

-

Protoplast Transformation:

-

Grow the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., YEME with glycine).

-

Harvest the mycelia and treat with lysozyme to generate protoplasts.

-

Transform the protoplasts with the CRISPR-Cas9 plasmid via PEG-mediated fusion.

-

-

Mutant Selection and Verification:

-

Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing an appropriate antibiotic for plasmid selection.

-

Screen the resulting colonies by PCR using primers flanking the target site to identify colonies with the desired deletion or insertion.

-

Confirm the mutation by Sanger sequencing of the PCR product.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed mutant strain under conditions identical to the wild-type.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by LC-MS/MS and compare the metabolite profiles. The absence of the this compound peak in the mutant strain's profile confirms the gene's involvement in its biosynthesis.

-

Conclusion and Future Directions

The biosynthesis of this compound represents a compelling challenge and opportunity in the field of natural product research. While its specific PKS pathway awaits full characterization, the principles of modular polyketide synthesis, illuminated by model systems like the ossamycin pathway, provide a robust predictive framework. The methodologies outlined in this guide offer a clear path forward for researchers to not only elucidate the complete this compound biosynthetic pathway but also to harness its enzymatic machinery for the creation of novel, high-value molecules. Future work should focus on the sequencing of the this compound producer, bioinformatic identification of the gene cluster, and functional validation through gene inactivation and heterologous expression. These efforts will undoubtedly pave the way for the rational engineering of this pathway for the development of next-generation therapeutics.

References

-

The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety. (2019). National Institutes of Health. [Link]

-

Cloning and characterization of polyketide synthase genes for jadomycin B biosynthesis in Streptomyces venezuelae ISP5230. (n.d.). PubMed. [Link]

-

Chemistry and biological activity of oasomycin macrolactones. (n.d.). ScienceDirect. [Link]

-

Total Synthesis of Oasomycin. (2006). Organic Chemistry Portal. [Link]

-

Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A. (n.d.). National Institutes of Health. [Link]

-

Enantioselective synthesis of oasomycin A, part I: Synthesis of the C1-C12 and C13-C28 subunits. (n.d.). Johns Hopkins University. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Oasomycin Macrolactones

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oasomycin macrolactones, complex 42-membered polyketide structures, represent a class of natural products with intriguing biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Oasomycin A and its analogs. We will delve into the core structural features essential for antimicrobial potency, explore the impact of targeted chemical modifications, and outline the experimental methodologies pivotal for these investigations. This document serves as a technical resource for researchers engaged in the discovery and development of novel macrolide-based therapeutic agents.

Introduction: The Oasomycin Scaffold - A Platform for Antimicrobial Innovation

The Oasomycins are a family of complex macrolactones produced by actinomycetes. Oasomycin A, the most studied member, is a 42-membered macrolactone featuring a polyol chain, multiple methyl substitutions, and a unique side chain derived from the polyketide starter unit. The large and intricate architecture of the Oasomycin scaffold presents both a formidable synthetic challenge and a rich canvas for chemical modification to explore and optimize its biological properties.

The primary biological activity of interest for Oasomycins is their antimicrobial effect. Understanding the relationship between their complex structure and this activity is paramount for the rational design of novel, more potent, and selective analogs. This guide will systematically dissect the available SAR data, providing insights into the key molecular determinants of Oasomycin's antimicrobial action.

The Core Architecture: Unveiling the Structures of Oasomycin A and B

A thorough SAR analysis begins with a precise understanding of the parent molecules. Oasomycin A and B are the two principal members of this macrolide family.

Oasomycin A: The Archetypal Structure

The chemical structure of Oasomycin A has been elucidated and is presented below. It is a 42-membered macrolactone with the molecular formula C₅₅H₉₄O₁₇. Key features include a polyhydroxylated carbon backbone, several methyl groups, and a lactone ring closed at a specific hydroxyl group. A distinguishing feature is the side chain at C-42, which incorporates a γ-butyrolactone moiety.

Figure 1. Chemical Structure of Oasomycin A.

Figure 1. Chemical Structure of Oasomycin A.

Oasomycin B: A Close Congener

Information regarding the definitive chemical structure of this compound is less readily available in the public domain. It is known to be a close structural analog of Oasomycin A, likely differing in the degree of hydroxylation or methylation on the macrolactone ring, or potentially in the structure of the side chain. Research by Kretzschmar and colleagues in 1997 laid the groundwork for understanding these macrolactones, designating them as compounds 1 (Oasomycin A) and 2 (this compound).[1]

Decoding the Structure-Activity Relationship: Key Insights from Derivatization Studies

The seminal work on the SAR of Oasomycins involved selective chemical derivatizations of Oasomycin A and B. These studies have provided foundational knowledge about the pharmacophore of this macrolide class.

The Critical Role of the Polyketide Starter Unit and the Basic Side Chain

The most significant finding from early SAR studies is the profound influence of the polyketide starter unit on antimicrobial activity.[1] Chemoselective modifications, particularly at the side chain, have been instrumental in probing this relationship.

A key series of experiments involved the amidation of the side chain, which allowed for the introduction of various amine moieties.[1] These studies revealed that the presence of a basic side chain is a critical requirement for potent antimicrobial activity. This observation draws a parallel to the related marginolactones, another class of macrolides where a basic side chain is known to be essential for their biological function.[1]

This finding strongly suggests that the side chain region of the Oasomycin molecule is intimately involved in its interaction with the biological target, and that electrostatic interactions mediated by a basic group are likely crucial for binding and subsequent inhibition.

Quantitative SAR Data: A Missing Link

Despite the qualitative understanding of the importance of the side chain, a significant gap in the current knowledge is the lack of publicly available, detailed quantitative SAR data. To construct a robust SAR model, it is essential to have a matrix of structural modifications correlated with quantitative measures of biological activity, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values against a panel of relevant microorganisms. The foundational paper by Kretzschmar et al. (1997) alludes to these findings but does not present the specific data in a comprehensive table.[1]

Table 1: Hypothetical Quantitative SAR Data for Oasomycin Analogs

(Note: This table is a template illustrating the type of data required for a comprehensive SAR analysis. The values presented are hypothetical and for illustrative purposes only, as specific data for a range of analogs is not publicly available.)

| Compound | Modification from Oasomycin A | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Oasomycin A | - | >100 | >100 | 25 |

| Analog 1 | Amidation with dimethylamine | 16 | 64 | 8 |

| Analog 2 | Amidation with piperidine | 8 | 32 | 4 |

| Analog 3 | Amidation with morpholine | 32 | >128 | 16 |

| Analog 4 | Ring expansion to 44-membered | >100 | >100 | 50 |

| This compound | (Hypothetical modification) | >100 | >100 | 12.5 |

Exploration of the Macrolactone Ring: Ring Expansion

In addition to side chain modifications, a novel ring expansion reaction has been reported, leading to the formation of 44-membered macrolactones from the native 42-membered ring system.[1] While the biological activity of these ring-expanded analogs has not been extensively detailed, this synthetic strategy opens up another avenue for exploring the SAR of the macrolide core itself. The size and conformation of the macrolactone ring are known to be critical for the activity of other macrolide antibiotics, as they dictate the overall shape of the molecule and its ability to bind to the ribosomal target.

Experimental Protocols: A Blueprint for Oasomycin SAR Studies

The successful execution of SAR studies hinges on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Workflow for Oasomycin SAR Investigation

The following diagram illustrates a typical workflow for conducting SAR studies on Oasomycin macrolactones.

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Oasomycin macrolactones.

Key Experimental Methodologies

Protocol 1: Side Chain Amidation of Oasomycin A

This protocol is a generalized representation based on common amidation procedures for complex natural products.

-

Activation of the Carboxylic Acid: The carboxylic acid of the Oasomycin A side chain is activated to facilitate amide bond formation. This can be achieved using a variety of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

-

Rationale: These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine.

-

-

Amine Addition: The desired primary or secondary amine (e.g., dimethylamine, piperidine) is added to the reaction mixture. The reaction is typically carried out in an aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) at room temperature.

-

Rationale: The choice of amine is the variable in this experiment, allowing for the introduction of different functionalities to probe their effect on activity.

-

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Oasomycin analog.

-

Characterization: The structure of the purified analog is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized broth microdilution method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The test compounds (Oasomycin A and its analogs) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action and Future Directions

While the precise molecular target of Oasomycins has not been definitively identified, their structural classification as macrolides suggests that they likely inhibit protein synthesis by binding to the 50S ribosomal subunit of prokaryotic ribosomes. The critical role of the basic side chain implies a specific binding interaction within the ribosomal tunnel, potentially involving electrostatic interactions with ribosomal RNA or proteins.

The following diagram illustrates the proposed general mechanism of action for macrolide antibiotics.

Caption: A simplified diagram illustrating the proposed mechanism of action for macrolide antibiotics, including Oasomycins.

Future research in the field of Oasomycin SAR should prioritize the following:

-

Definitive Structure Elucidation of this compound: Determining the precise structure of this compound is crucial for a complete understanding of the natural diversity of this macrolide family.

-

Generation and Publication of Quantitative SAR Data: A systematic study involving the synthesis of a diverse library of Oasomycin analogs and the publication of their corresponding MIC values against a broad panel of pathogens is urgently needed.

-

Target Identification and Validation: Elucidating the precise molecular target of Oasomycins within the ribosome will provide invaluable insights for the rational design of next-generation analogs.

-

In Vivo Efficacy Studies: Promising analogs identified through in vitro SAR studies should be advanced to in vivo models of infection to assess their therapeutic potential.

Conclusion

The Oasomycin macrolactones represent a fascinating and underexplored class of natural products with demonstrated antimicrobial potential. The key to unlocking their therapeutic promise lies in a comprehensive understanding of their structure-activity relationships. To date, research has highlighted the critical importance of the polyketide starter unit and the necessity of a basic side chain for antimicrobial activity. The total synthesis of Oasomycin A has paved the way for the generation of novel analogs. However, the lack of detailed, publicly available quantitative biological data remains a significant hurdle. This guide has outlined the current state of knowledge and provided a framework for future investigations that will be essential to advance the Oasomycins from intriguing natural products to potential clinical candidates.

References

-

Kretzschmar, G., Krause, M., & Radics, L. (1997). Chemistry and biological activity of oasomycin macrolactones. Tetrahedron, 53(3), 971-986. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73191353, Oasomycin A. Retrieved February 3, 2026, from [Link].

- Kretzschmar, G., & Hammann, P. (1990). The structure of oasomycin A. Tetrahedron Letters, 31(25), 3571-3574.

-

Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L. S., Vounatsos, F., & Xu, R. (2007). Enantioselective synthesis of oasomycin A, part I: Synthesis of the C1–C12 and C13–C28 subunits. Angewandte Chemie International Edition, 46(4), 537-540. [Link]

-

Evans, D. A., Nagorny, P., Reynolds, D. J., & McRae, K. J. (2007). Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angewandte Chemie International Edition, 46(4), 541-544. [Link]

-

Evans, D. A., Nagorny, P., McRae, K. J., Sonntag, L. S., Reynolds, D. J., & Vounatsos, F. (2007). Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. Angewandte Chemie International Edition, 46(4), 545-548. [Link]

Sources

Methodological & Application

Total Synthesis of Oasomycin B: A Comprehensive Guide Utilizing Evans Aldol Methodology

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the total synthesis of Oasomycin B, a complex polyketide macrolide with significant biological activity. The cornerstone of the presented strategy is the application of the highly stereoselective Evans aldol reaction to establish the intricate stereochemical architecture of the molecule. This guide is intended to provide both a conceptual framework and practical, step-by-step protocols for the key transformations.

Introduction: The Significance of this compound

This compound is a 42-membered macrolactone belonging to the polyketide family of natural products. These compounds are known for their diverse and potent biological activities. This compound, along with its close analog Oasomycin A, has demonstrated notable antifungal and antibacterial properties. The complex structure of this compound, featuring multiple stereocenters and a large macrocyclic ring, presents a formidable challenge for synthetic chemists and highlights the need for robust and highly selective synthetic methodologies. The successful total synthesis of this compound not only provides access to this scarce natural product for further biological evaluation but also serves as a testament to the power of modern asymmetric synthesis.

The key structural difference between Oasomycin A and B lies at the C-45 side chain, offering an opportunity for a divergent synthetic strategy from a common advanced intermediate. This guide will focus on a convergent approach to the synthesis of the this compound core, leveraging the well-established and reliable Evans aldol methodology for the precise installation of chiral centers.

Retrosynthetic Analysis of this compound

A convergent retrosynthetic strategy is envisioned for the assembly of this compound. The macrolide is disconnected into three key fragments of comparable complexity: the C1-C15 aldehyde, the C16-C28 phosphonium salt, and the C29-C45 sulfone. This disconnection strategy allows for the parallel synthesis of these fragments, maximizing efficiency. The final macrocyclization is planned to be achieved through an intramolecular Horner-Wadsworth-Emmons olefination.

The stereocenters within each fragment are traced back to simpler precursors, with the Evans aldol reaction playing a pivotal role in setting the absolute and relative stereochemistry of the numerous hydroxyl and methyl-bearing carbons. The chiral oxazolidinone auxiliary developed by David A. Evans provides a powerful tool for achieving high levels of diastereoselectivity in the formation of syn- and anti-aldol adducts.

Caption: Retrosynthetic analysis of this compound.

Key Methodologies: The Evans Aldol Reaction

The Evans aldol reaction is a powerful and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds.[1] The reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol addition of an enolate to an aldehyde. The high degree of stereocontrol arises from a well-organized, chair-like six-membered transition state.

General Protocol for a Diastereoselective Evans Syn-Aldol Reaction

This protocol is a representative example for the synthesis of a key fragment of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99% | Sigma-Aldrich | Chiral Auxiliary |

| Propionyl chloride | >98% | Acros Organics | |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | ||

| Aldehyde fragment | As synthesized | ||

| Dibutylboron triflate (Bu₂BOTf) | 1 M in CH₂Cl₂ | Sigma-Aldrich | |

| Triethylamine (Et₃N) | >99.5% | Sigma-Aldrich | Distill from CaH₂ |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | |

| Hydrogen peroxide | 30% aq. solution | Fisher Scientific | |

| Lithium hydroxide | Monohydrate | Sigma-Aldrich |

Step-by-Step Protocol:

-

Acylation of the Chiral Auxiliary:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting solution for 15 minutes, then add propionyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to afford the N-propionyloxazolidinone.

-

-

Diastereoselective Aldol Reaction:

-

To a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of Et₃N (1.2 eq.).

-

Stir the solution for 30 minutes to ensure complete enolization.

-

Add the aldehyde fragment (1.2 eq.) dropwise as a solution in DCM.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the syn-aldol adduct.

-

-

Cleavage of the Chiral Auxiliary:

-

To a solution of the aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃.

-

Extract the chiral auxiliary with DCM. The desired carboxylic acid product will remain in the aqueous layer.

-

Acidify the aqueous layer to pH 3 with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the chiral β-hydroxy carboxylic acid.

-

Caption: Workflow of the Evans Aldol Reaction.

Assembly of the this compound Backbone

The three key fragments, synthesized using the Evans aldol methodology and other established transformations, are coupled to construct the linear precursor of this compound.

-

Julia-Kocienski Olefination: The C16-C28 phosphonium salt is first coupled with the C29-C45 sulfone via a Julia-Kocienski olefination. This reaction is known for its high E-selectivity, which is crucial for establishing the correct geometry of the polyene chain.

-

Wittig Reaction: The resulting extended fragment is then subjected to a Wittig reaction with the C1-C15 aldehyde to complete the carbon skeleton of the linear precursor.

Final Steps: Macrocyclization and Side Chain Installation

With the linear precursor in hand, the next critical step is the macrocyclization. An intramolecular Horner-Wadsworth-Emmons olefination is employed to close the 42-membered ring. This reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Finally, the distinguishing feature of this compound, the side chain at C-45, is installed. This is achieved through a selective deprotection of the C-45 hydroxyl group, followed by an esterification or amidation reaction to introduce the desired moiety. This late-stage functionalization allows for a divergent synthesis of this compound and other analogs from a common advanced intermediate.

Conclusion

The total synthesis of this compound is a significant achievement in natural product synthesis. The strategy outlined in this guide, which relies heavily on the predictable and highly stereoselective Evans aldol reaction, provides a robust and efficient pathway to this complex and biologically important molecule. The convergent approach allows for the rapid assembly of the carbon skeleton, and the late-stage introduction of the side chain provides flexibility for the synthesis of analogs for structure-activity relationship studies. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

-

Evans, D. A., et al. (2007). Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1-C12 and C13-C28 Subunits. Angewandte Chemie International Edition, 46(4), 537-540. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111. [Link]

-

Thiericke, R., & Zeeck, A. (1988). Oasomycins, new macrolide antibiotics with antifungal activity. I. Production, isolation and characterization. The Journal of Antibiotics, 41(5), 694-701. [Link]

-

Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193. [Link]

Sources

Protocols for selective side chain amidation of Oasomycin B

Application Note: Site-Selective Side Chain Amidation of Oasomycin B

Executive Summary & Mechanistic Rationale

The Oasomycin class of 42-membered macrolactones (structurally related to desertomycins) presents a unique challenge in medicinal chemistry: how to diversify the scaffold without disrupting the massive, labile macrocyclic core.[1][2] this compound, a potent antifungal and antitumor agent produced by Streptomyces, possesses a distinct "side chain" featuring a pendant 5-oxooxolan-2-yl (butyrolactone) moiety.[1][2]

This guide details the protocol for the selective side chain amidation of this compound. Unlike standard amide couplings that require carboxylic acid activation (which this compound lacks in its native state), this protocol leverages the differential reactivity between the strained 5-membered pendant lactone and the unstrained 42-membered macrocycle.[1][2]

The Mechanistic Core:

The transformation relies on nucleophilic ring-opening aminolysis .[1][2] The pendant

Strategic Reaction Design

To achieve high fidelity in this transformation, the experimentalist must recognize the competing pathways.[1][2] The macrocycle is stable at neutral pH but vulnerable to translactonization or hydrolysis under strong basic conditions or high heat.[1][2]

Key Reaction Parameters

| Parameter | Optimal Condition | Rationale |

| Solvent System | THF:MeOH (1:1) or Pure MeOH | Protic solvents facilitate proton transfer during the tetrahedral intermediate collapse, accelerating aminolysis.[1][2] |

| Nucleophile | Primary/Secondary Amines (10–20 eq.)[1][2] | Excess amine drives the equilibrium toward the open amide form (Le Chatelier's principle).[1][2] |

| Temperature | 20°C – 40°C | Sufficient to overcome the activation energy of the |

| Reaction Time | 12 – 48 Hours | Kinetic monitoring is required; sterically hindered amines require longer incubation.[1][2] |

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: this compound (HPLC purity >95%).

-

Reagent: Target Amine (e.g., n-butylamine, morpholine, dimethylaminoethylamine).[1][2]

-

Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).[1][2]

Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

-

Dissolve 50 mg (approx. 0.05 mmol) of this compound in 2.0 mL of anhydrous THF in a scintillated vial.

-

Add 2.0 mL of anhydrous MeOH to the solution. Note: The co-solvent system ensures solubility of both the lipophilic macrolactone and the polar amine.[1][2]

Step 2: Nucleophilic Initiation

-

Add 1.0 mmol (20 equivalents) of the selected amine dropwise.[1][2]

-

Seal the vial under an inert atmosphere (Argon or Nitrogen) to prevent carbonate formation from atmospheric CO2, which can alter pH.[1][2]

-

Stir magnetically at room temperature (25°C).

Step 3: Reaction Monitoring (The "Stop" Signal)

-

Endpoint: Disappearance of the this compound spot (Rf ~0.[1][2]4) and appearance of the more polar amide product (Rf ~0.2).[1][2]

-

Critical Checkpoint: If the reaction is sluggish after 24 hours, increase temperature to 40°C. Do not exceed 50°C to avoid macrocyclic degradation.

Step 4: Quenching and Isolation

-

Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at <40°C to remove solvent and excess volatile amines.

-

Re-dissolve the residue in a minimal amount of MeOH.

Step 5: Purification (Flash Chromatography)

-

Load the crude material onto a pre-packed C18 cartridge.

-

Elute with a gradient of Water:Acetonitrile (containing 0.1% Formic Acid) from 90:10 to 10:90.

-

The side-chain amidated product typically elutes earlier than the parent this compound due to the exposed hydroxyl group and polar amide functionality.[1][2]

-

Lyophilize product fractions to obtain the this compound-amide derivative as a white amorphous powder.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow and decision nodes for the derivatization process, ensuring the user understands the "why" behind the "how."

Figure 1: Decision tree for the chemoselective aminolysis of this compound side chain.

Expected Results & Troubleshooting

Successful amidation results in a mass shift corresponding to the addition of the amine molecular weight (MW) minus one proton (+MW_amine), as the reaction is an addition (ring opening) without loss of a leaving group.[1][2]

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| No Reaction | Steric hindrance of amine | Switch to less hindered amine or increase temp to 40°C. |

| Multiple Products | Macrocycle hydrolysis | Ensure solvents are anhydrous; reduce reaction time; lower temperature.[1][2] |

| Incomplete Conversion | Equilibrium limitation | Add more amine (up to 50 eq) or remove solvent and re-dissolve in fresh amine/solvent mix. |

References

-

Zerlin, M., & Thiericke, R. (1994).[1][2][3] Chemistry and biological activity of oasomycin macrolactones. The Journal of Organic Chemistry, 59(23), 6986–6993.[1][2]

-

Grabley, S., et al. (1993).[1][2][3] Secondary Metabolites by Chemical Screening. Liebigs Annalen der Chemie, 1993(6), 573–579.[1][2] [1][2]

- Context: Establishes the isolation and initial structural characterization of the Oasomycin/Desertomycin class.

-

Evans, D. A., et al. (2007).[1][2][4] Total Synthesis of Oasomycin A. Angewandte Chemie International Edition, 46(4), 541–544.[1][2] [1][2]

Sources

Purification methods for high-molecular-weight macrolactones

Application Note: Advanced Purification Strategies for High-Molecular-Weight Macrolactones

Executive Summary

High-molecular-weight macrolactones (HMWMs), such as Rapamycin (Sirolimus) , Tacrolimus , and Epothilones , represent a unique class of therapeutic agents characterized by large macrocyclic rings (>500 Da), high lipophilicity, and significant structural complexity. Their purification presents a "perfect storm" of challenges: acid-catalyzed ring hydrolysis, slow conformational interconversion (tautomerism) leading to split chromatographic peaks, and difficult separation from closely related fermentation byproducts.

This Application Note moves beyond standard small-molecule protocols. We present a hybrid purification workflow integrating Centrifugal Partition Chromatography (CPC) for non-destructive intermediate capture and Temperature-Controlled Preparative HPLC for final polishing. This approach maximizes yield by reducing silica-contact time and ensures >99.5% purity suitable for drug substance (DS) applications.

The Challenge: Why Standard Methods Fail

Before defining the protocol, we must understand the failure modes of traditional purification when applied to HMWMs:

-

Silica Acidity: The lactone bond is susceptible to hydrolysis. Standard flash chromatography on unbuffered silica gel can degrade acid-sensitive macrolides, leading to yield losses of 10–20% per column run.

-

The "Ghost Peak" Phenomenon (Tautomerism): Large macrolides often exist as rotamers or tautomers in slow equilibrium. On standard C18 HPLC at ambient temperature, this results in peak broadening or splitting (e.g., the cis/trans amide bond rotation in Rapamycin), making fraction collection difficult.

-

Lipophilic Matrix: Fermentation broths contain high levels of neutral lipids and defoaming agents that co-elute with HMWMs on reverse-phase media, fouling expensive prep-columns.

Phase I: Extraction and Clarification (The Capture Step)

Objective: Isolate the macrolactone from the fermentation biomass while minimizing hydrolytic stress.

Protocol A: Solvent Extraction (Liquid-Liquid)

-

Target: Rapamycin/Tacrolimus (Intracellular products).

-

Mechanism: Macrolactones are highly lipophilic (logP > 3).

-

Reagents: Toluene or Ethyl Acetate (EtOAc).

-

Harvest: Centrifuge fermentation broth (4,000 x g, 20 min) to separate mycelial biomass from the aqueous supernatant. Discard supernatant (unless the product is extracellular).

-

Lysis/Extraction: Resuspend biomass in Methanol (1:2 w/v) and stir for 4 hours at room temperature to lyse cells. Filter.

-

Concentration: Evaporate methanol to <50% volume.

-

Partition: Extract the aqueous concentrate with Ethyl Acetate (3x volume).

-

Critical Control Point: Adjust aqueous phase pH to 6.0–7.0 prior to extraction. Avoid pH > 9 (ring opening) or pH < 4 (glycosidic bond cleavage).

-

-

Drying: Wash organic layer with brine, dry over anhydrous

, and concentrate to an oily residue (crude extract).

Phase II: Intermediate Purification (The "Green" Resolution)

Objective: Remove bulk lipids and structurally dissimilar impurities without silica contact.

Why CPC? Centrifugal Partition Chromatography (CPC) uses a liquid stationary phase retained by centrifugal force.[1][2] Since there is no solid silica support, there is zero irreversible adsorption and no catalytic degradation of the lactone ring.

Protocol B: CPC "Arizona" Method

-

Instrument: Preparative CPC (e.g., Gilson, RotaChrom).

-

System: Two-phase solvent system (Arizona System or HEMWat).

-

Solvent Selection: Use a Heptane / Ethyl Acetate / Methanol / Water system.

-

Screening: Test ratios (e.g., 5:2:5:2) to find a Partition Coefficient (

) between 0.5 and 2.5 for the target macrolactone.

-

-

Equilibration: Fill the column with the Lower Phase (Stationary Phase) at 500–1000 rpm.

-

Loading: Dissolve crude extract in a 50:50 mixture of upper/lower phase. Filter (0.45 µm).

-

Elution: Pump the Upper Phase (Mobile Phase) in Ascending Mode.

-

Recovery: Collect fractions. The HMWM will elute away from highly polar impurities (retained in lower phase) and extremely lipophilic fats (elute in wash).

Expert Insight: CPC can handle crude loadings of 10–20g per run, replacing 3–4 standard flash columns and saving ~90% of solvent costs due to recycling capabilities.

Phase III: High-Resolution Polishing (Preparative HPLC)

Objective: Separate closely related isomers (e.g., sec-rapamycin) and achieve >99% purity.

Protocol C: Temperature-Controlled Prep-HPLC

-

Stationary Phase: C18 or C8 (High carbon load, fully end-capped to minimize silanol activity).

-

Mobile Phase:

-

A: Water + 10 mM Ammonium Formate (pH adjusted to 4.5 with Formic Acid).

-

B: Acetonitrile (ACN) or Methanol.

-

Note: Ammonium buffers are volatile (MS-compatible) and suppress ionization of residual silanols.

-

-

Thermal Conditioning (The Secret Sauce):

-

Set the column oven to 50°C – 60°C .

-

Why? Elevated temperature increases the rate of interconversion between rotamers. This collapses split peaks (e.g., conformer A and B) into a single, sharp peak, significantly improving resolution and fraction collection logic.

-

-

Gradient:

-

0–5 min: 50% B (Equilibration)

-

5–30 min: 50% → 85% B (Linear Gradient)

-

30–35 min: 95% B (Wash)

-

-

Detection: UV at 278 nm (typical for conjugated trienes in Rapamycin) or 250 nm (Epothilones).

-

Post-Processing: Pool fractions immediately and dilute with water (1:1) or evaporate ACN to prevent post-collection precipitation.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for HMWM purification.

Figure 1: Integrated purification workflow prioritizing non-destructive CPC for sensitive macrolactones.

Summary of Key Parameters

| Parameter | Flash Chromatography (Traditional) | CPC (Recommended Intermediate) | Prep-HPLC (Final Polish) |

| Separation Mechanism | Adsorption (Solid-Liquid) | Partition (Liquid-Liquid) | Hydrophobic Interaction |

| Sample Loading | Low (0.1–1% of silica mass) | High (10–20% of column vol) | Low to Medium |

| Risk to HMWM | High (Acidic hydrolysis on silica) | Zero (Inert liquid system) | Low (with end-capped columns) |

| Solvent Consumption | High | Low (Recyclable) | Medium |

| Key Optimization | Buffer addition | Temperature (50-60°C) |

References

-

Sehgal, S. N., et al. (1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization." The Journal of Antibiotics. Link

-

Marston, A., & Hostettmann, K. (2006). "Developments in the application of counter-current chromatography to plant analysis." Journal of Chromatography A. Link

-

Deng, L., et al. (2013). "Recovery and Purification of Rapamycin from the Culture Broth of MTCC 5681." Research Journal of Microbiology. Link

-

Rotachrom Technologies. (2024). "Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation." Application Note. Link

-

Ardena. (2023). "Preparative HPLC Excellence: Macrolide Antibiotics Purification." Service Overview. Link

Sources

Stereoselective synthesis of Oasomycin B C1-C12 subunits

Application Note: Stereoselective Synthesis of Oasomycin B C1–C12 Subunits

Executive Summary

This compound, a 42-membered macrolactone belonging to the desertomycin class, exhibits potent antitumor and antibiotic properties. Its structural complexity is defined by a distinct aryl-C-glycoside moiety and a highly oxygenated polyketide backbone. This Application Note details the stereoselective synthesis of the C1–C12 subunit , a critical fragment containing the

The protocol described herein is derived from the authoritative total synthesis strategies established by the Evans group (Harvard), optimized for reproducibility and stereochemical integrity. The route leverages auxiliary-controlled aldol condensations for absolute stereocontrol and directed homogenous hydrogenation to establish the C4–C5 geometry.

Structural Analysis & Retrosynthetic Logic

The C1–C12 fragment of this compound functions as the "western" hemisphere of the macrolactone. It presents two primary synthetic challenges:

-

The (E,E)-Diene System (C2–C5): Requires precise geometry control, typically accessed via olefination and selective reduction.

-

The Polypropionate Sector (C6–C12): Contains alternating methyl and hydroxyl stereocenters that demand high diastereomeric ratios (dr).

Retrosynthetic Disconnection: The C1–C12 subunit is disconnected into two precursors:

-

Fragment A (C1–C6): A dienyl ester synthesized via Horner-Wadsworth-Emmons (HWE) olefination and directed hydrogenation.

-

Fragment B (C7–C12): A chiral aldehyde derived from Roche ester equivalents using iterative aldol methodology.

Figure 1: Retrosynthetic logic separating the conjugated diene system from the polypropionate stereocenters.

Detailed Experimental Protocols

Phase 1: Synthesis of the C7–C12 Chiral Aldehyde (The Polypropionate Sector)

This phase establishes the remote stereocenters using the Evans Syn-Aldol methodology. The use of a boron enolate ensures a rigid Zimmerman-Traxler transition state, delivering predictable syn stereochemistry.

Materials:

-

(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

-

Dibutylboron triflate (

) -

Diisopropylethylamine (DIPEA)[1]

-

Propionaldehyde

-

TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate)

Protocol:

-

Enolization:

-

Charge a flame-dried flask with the propionylated oxazolidinone (1.0 equiv) in anhydrous

(0.2 M). -

Cool to -78°C .[1]

-

Add

(1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). -

Stir at 0°C for 15 minutes to ensure complete enolate formation (yellow/pale solution).

-

-

Aldol Addition:

-

Re-cool the mixture to -78°C .

-

Add the requisite chiral aldehyde (representing C10-C12, typically derived from Roche ester) dropwise.

-

Stir for 1 hour at -78°C, then warm to 0°C over 1 hour.

-

-

Workup & Oxidative Cleavage:

-

Quench with pH 7 phosphate buffer and methanol.

-

Add a solution of 30%

in methanol (careful exotherm) to cleave the boron-aldol chelate. -

Extract with

, wash with -

Checkpoint:

NMR should show >95:5 dr for the syn product.

-

-

Silyl Protection & Auxiliary Removal:

-

Protect the secondary alcohol using TBSOTf and 2,6-lutidine in DCM (0°C to RT).

-

Cleave the chiral auxiliary using

(reductive cleavage) to generate the primary alcohol, followed by Swern oxidation to yield the C7–C12 Aldehyde .

-

Phase 2: Construction of the C1–C6 Fragment (Regioselective Hydrogenation)

This step is unique to the Oasomycin synthesis. It involves creating a diene and selectively reducing one alkene using a hydroxyl-directed hydrogenation.[2]

Mechanism:

The substrate contains a free hydroxyl group at C6. Crabtree’s catalyst (

Protocol:

-

HWE Olefination:

-

React the C7–C12 aldehyde (from Phase 1) with the phosphonate reagent (ethyl 4-(diethoxyphosphoryl)crotonate) using

and DBU in acetonitrile (Masamune-Roush conditions). -

Result: Formation of the (E,E)-dienoate.

-

-

Directed Hydrogenation:

-

Dissolve the dienoate (with free C6-OH) in anhydrous

(0.05 M). -

Add Crabtree’s catalyst (5 mol%).

-

Pressurize with

(1 atm, balloon) and stir at ambient temperature. -

Monitor: Reaction progress must be checked by TLC every 30 minutes to prevent over-reduction.

-

Purification: Filter through a silica plug to remove Iridium residues.

-

Data Summary Table:

| Step | Reaction Type | Key Reagent | Target Outcome | Typical Yield |

| 1 | Enolization | Boron Enolate Formation | N/A | |

| 2 | Aldol Addition | R-CHO | Syn-Aldol Adduct | 85-92% |

| 3 | Protection | TBSOTf | Silyl Ether | 95% |

| 4 | Olefination | HWE Reagent | (E,E)-Diene | 88% |

| 5 | Reduction | Crabtree's Cat.[2] | C4-C5 Saturation | 80% |

Expert Insights & Troubleshooting

The "Evans-Crabtree" Synergy: The success of this sequence relies on the orthogonality of the protecting groups.

-

Insight: The C6 hydroxyl must be free for the Crabtree hydrogenation to work. If you protect it as a TBS ether too early, the hydrogenation will fail or lack regioselectivity.

-

Troubleshooting: If the HWE reaction yields low E/Z selectivity, switch to the Still-Gennari modification (using KHMDS/18-crown-6) if a Z-alkene is required, though Oasomycin typically requires E. For the E-isomer, ensure the use of

(Blanchette-Choy conditions) to chelate the phosphonate and prevent epimerization.

Diagram: C1-C6 Stereoselective Workflow

Figure 2: The critical directed hydrogenation sequence ensuring C4-C5 saturation while preserving the C2-C3 unsaturation.

References

-

Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L. S., Vounatsos, F., & Xu, R. (2007).[2] Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits. Angewandte Chemie International Edition, 46(4), 537–540.

-

Evans, D. A., Nagorny, P., Reynolds, D. J., & McRae, K. J. (2007).[2][3] Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angewandte Chemie International Edition, 46(4), 541–544.

-

Crabtree, R. H. (1979). Iridium compounds in synthesis: Control of stereochemistry. Accounts of Chemical Research, 12(9), 331–337.

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186.

Sources

Application Note: Ring Enlargement of Oasomycin B via Translactonization

This Application Note is designed for medicinal chemists and drug development professionals focusing on the structural modification of large-ring macrolides. It details the thermodynamic ring expansion of Oasomycin B (a 42-membered macrolactone) into its 44-membered congener via controlled translactonization.

Executive Summary

The Oasomycin class of antibiotics (Oasomycin A and B)[1] are 42-membered macrolactones exhibiting potent antifungal and antitumor activity. Structural activity relationship (SAR) studies indicate that the ring size and conformation significantly influence biological efficacy and pharmacokinetic profiles.